molecular formula C17H22N4O2S B2981199 2-[4-(4-propylbenzenesulfonyl)piperazin-1-yl]pyrazine CAS No. 930859-22-6

2-[4-(4-propylbenzenesulfonyl)piperazin-1-yl]pyrazine

Cat. No.: B2981199
CAS No.: 930859-22-6
M. Wt: 346.45
InChI Key: CTWFQRUTVCPNFB-UHFFFAOYSA-N
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Description

2-[4-(4-Propylbenzenesulfonyl)piperazin-1-yl]pyrazine is a heterocyclic compound featuring a pyrazine core linked to a piperazine ring substituted with a 4-propylbenzenesulfonyl group. Piperazine derivatives are recognized as privileged structures in medicinal chemistry due to their ability to interact with diverse biological targets, including receptors, enzymes, and kinases . The sulfonyl group enhances metabolic stability and influences pharmacokinetic properties, while the pyrazine moiety contributes to aromatic stacking interactions. Its synthesis likely involves coupling a 4-propylbenzenesulfonyl chloride derivative with a pyrazine-piperazine precursor, analogous to methods described for related arylpiperazines .

Properties

IUPAC Name

2-[4-(4-propylphenyl)sulfonylpiperazin-1-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-2-3-15-4-6-16(7-5-15)24(22,23)21-12-10-20(11-13-21)17-14-18-8-9-19-17/h4-9,14H,2-3,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWFQRUTVCPNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-propylbenzenesulfonyl)piperazin-1-yl]pyrazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-propylbenzenesulfonyl)piperazin-1-yl]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

2-[4-(4-propylbenzenesulfonyl)piperazin-1-yl]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-propylbenzenesulfonyl)piperazin-1-yl]pyrazine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which can be beneficial in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents on Piperazine Core Structure Molecular Weight (g/mol) Key Biological Activity References
2-[4-(4-Propylbenzenesulfonyl)piperazin-1-yl]pyrazine 4-Propylbenzenesulfonyl Pyrazine ~371.5* Not reported (inferred kinase/antiproliferative) N/A
4-(4-Nitrophenyl)piperazinium hydrogen succinate 4-Nitrophenyl + hydrogen succinate Piperazinium salt 318.33 Crystal structure studies
N′-(2,4-Disubstitutedbenzylidene)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetohydrazide 4-Nitrophenyl + hydrazone Hydrazide ~400–450 Anticholinesterase (e.g., 3c: AChE IC50 = 1.23 µM)
2-(4-Ethoxyphenyl)-4-(piperazin-1-yl)pyrazolo[1,5-a]pyrazine 4-Ethoxyphenyl Pyrazolo-pyrazine 323.4 Building block for drug discovery
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone 4-Methoxyphenylsulfonyl + tetrazole Tetrazole-ketone 520.11 Antiproliferative (preliminary)

*Calculated based on molecular formula C₁₈H₂₂N₄O₂S.

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-propylbenzenesulfonyl group (moderately electron-withdrawing) contrasts with 4-nitrophenyl (strongly electron-withdrawing, ) and 4-methoxyphenyl (electron-donating, ). These substituents modulate solubility, receptor affinity, and metabolic stability .
  • Core Heterocycles: Pyrazine (target compound) offers planar aromaticity for π-π interactions, while pyrazolo-pyrazine () introduces fused-ring rigidity.

Pharmacological and Physicochemical Properties

  • Anticholinesterase Activity : Hydrazone derivatives with 4-nitrophenylpiperazine (e.g., compound 3c, IC50 = 1.23 µM for AChE) demonstrate substituent-dependent potency, suggesting that the target compound’s propylsulfonyl group may optimize selectivity .
  • Antiproliferative Potential: Sulfonylpiperazines with tetrazole moieties () show moderate activity, likely due to sulfonyl-enhanced cell permeability. The pyrazine core in the target compound may improve DNA intercalation or kinase inhibition .
  • Crystallographic Data : Piperazinium salts () reveal chair conformations and hydrogen-bonding networks critical for solid-state stability, which may inform formulation strategies for the target compound .

Biological Activity

2-[4-(4-propylbenzenesulfonyl)piperazin-1-yl]pyrazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a series of chemical reactions involving piperazine and pyrazine derivatives. The structural formula can be represented as follows:

C15H20N4O2S\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

This structure includes a piperazine ring, which is known for its versatility in drug design, and a sulfonyl group that enhances its pharmacological properties.

Antimicrobial Activity

Research indicates that pyrazine derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazine derivatives, some of which demonstrated potent antibacterial activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . The presence of the piperazine moiety is believed to enhance interaction with bacterial targets, making these compounds effective against resistant strains.

Antioxidant Properties

The antioxidant activity of this compound has been evaluated using methods such as DPPH and ABTS assays. Compounds in similar categories have shown promising results in scavenging free radicals, indicating a potential for therapeutic applications in oxidative stress-related conditions .

Anti-inflammatory Effects

Pyrazine derivatives have been reported to inhibit inflammatory pathways, particularly through the modulation of cytokines like TNFα. This suggests that this compound may have applications in treating inflammatory diseases such as rheumatoid arthritis .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Inhibition of Enzymatic Activity : Pyrazine derivatives have been shown to inhibit enzymes critical for bacterial survival, such as GlcN-6-P synthase, which is essential for cell wall synthesis .
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis, particularly in lung cancer cell lines .

Case Studies and Research Findings

StudyFindings
Five compounds exhibited significant anti-tubercular activity with IC50 values between 1.35 - 2.18 μM.
Antioxidant assays showed effective free radical scavenging capabilities.
Induced apoptosis in A549 lung cancer cells with IC50 values below 1 µM.

Q & A

Q. What statistical approaches reconcile discrepancies in dose-response curves from replicate experiments?

  • Answer :
  • Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) .
  • Error weighting : Apply Huber weighting to minimize outlier effects on curve fitting .

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